CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the reaction of cyclohexylamine with 4-(2-pyrimidinyl)piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as a receptor antagonist or inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- CYCLOHEXYL[4-(2-METHOXYPHENYL)PIPERIDINO]METHANONE
- CYCLOHEXYL[4-(4-NITRO-2-(1H-PYRROL-1-YL)PHENYL)PIPERAZINO]METHANONE
Uniqueness
CYCLOHEXYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclohexyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(13-5-2-1-3-6-13)18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,13H,1-3,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJSKIKWRVBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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